molecular formula C34H51NP2 B13701858 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole

2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole

Cat. No.: B13701858
M. Wt: 535.7 g/mol
InChI Key: QHQBDLWYYCXYDH-UHFFFAOYSA-N
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Description

2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is a complex organophosphorus compound It is characterized by the presence of two dicyclohexylphosphino groups attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole typically involves the reaction of dicyclohexylphosphine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the pyrrole ring, allowing for the nucleophilic attack by the phosphine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Bases: Sodium hydride, potassium tert-butoxide.

    Solvents: Toluene, dichloromethane.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is primarily used in scientific research as a ligand in organometallic chemistry. Its applications include:

Mechanism of Action

The mechanism of action of 2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole primarily involves its role as a ligand. It coordinates with metal centers, forming stable complexes that facilitate various catalytic reactions. The dicyclohexylphosphino groups provide steric and electronic properties that enhance the reactivity and selectivity of the metal center in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.

Properties

Molecular Formula

C34H51NP2

Molecular Weight

535.7 g/mol

IUPAC Name

dicyclohexyl-[1-(2-dicyclohexylphosphanylphenyl)pyrrol-2-yl]phosphane

InChI

InChI=1S/C34H51NP2/c1-5-16-28(17-6-1)36(29-18-7-2-8-19-29)33-25-14-13-24-32(33)35-27-15-26-34(35)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h13-15,24-31H,1-12,16-23H2

InChI Key

QHQBDLWYYCXYDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3N4C=CC=C4P(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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